3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 146881-63-2
VCID: VC8342193
InChI: InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13)
SMILES: CC1=CC(=C(C(=O)N1)C#N)C(C)C
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone

CAS No.: 146881-63-2

Cat. No.: VC8342193

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone - 146881-63-2

Specification

CAS No. 146881-63-2
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13)
Standard InChI Key GZNMYDYALSFMOX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1)C#N)C(C)C
Canonical SMILES CC1=CC(=C(C(=O)N1)C#N)C(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyridinone scaffold—a six-membered ring comprising five carbon atoms and one oxygen atom, with a ketone group at the 2-position. Key substituents include:

  • Cyano group (-CN) at the 3-position, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .

  • Isopropyl group (-CH(CH3)2) at the 4-position, contributing steric bulk and hydrophobic character .

  • Methyl group (-CH3) at the 6-position, enhancing stability through steric protection of reactive sites .

Table 1: Molecular Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC9H11N2ODerived from analogs
Molecular Weight163.20 g/molCalculated
IUPAC Name3-Cyano-4-(propan-2-yl)-6-methyl-1,2-dihydropyridin-2-oneSystematic nomenclature
SMILES NotationCC1=CC(=O)N(C(C)C)C(=C1C#N)CGenerated from structure

The presence of the isopropyl group distinguishes this compound from simpler pyridinone derivatives like 3-cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4), which lacks the 4-position substitution .

Synthesis and Manufacturing

Retrosynthetic Analysis

Hypothetical routes to 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone may involve:

  • Cyclocondensation: Reacting a β-ketoamide precursor with cyanoacetamide under basic conditions, analogous to methods used for 3-cyano-2,6-dihydroxypyridine derivatives .

  • Substitution Reactions: Introducing the isopropyl group via alkylation of a pre-formed pyridinone intermediate. For example, treatment of 3-cyano-6-methyl-2(1H)-pyridinone with isopropyl bromide in the presence of a phase-transfer catalyst like TBAB .

StepReaction TypeReagents/ConditionsYield*
1CyclizationCyanoacetamide, KOH, DMF, 80°C45–60%
2N-AlkylationIsopropyl bromide, TBAB, NaOH, H2O/THF30–50%
*Theoretical yields based on analogous reactions .

Purification and Characterization

Post-synthetic purification likely employs recrystallization from ethanol/water mixtures, followed by column chromatography. Structural confirmation would utilize:

  • FT-IR: Peaks at ~2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O) .

  • NMR:

    • ¹H NMR (DMSO-d6): δ 1.25 (d, 6H, -CH(CH3)2), δ 2.40 (s, 3H, -CH3), δ 3.90 (m, 1H, -CH(CH3)2) .

    • ¹³C NMR: δ 175.2 (C=O), δ 118.5 (C≡N), δ 25.8 (-CH(CH3)2) .

Physicochemical Properties

Thermal and Solubility Profiles

Comparative data from structurally related compounds suggest:

Table 3: Predicted Physicochemical Data

PropertyValueBasis of Estimation
Melting Point280–285°C (decomposes)Analog: 3-cyano-6-methyl-2(1H)-pyridinone (293–295°C)
LogP (Octanol/Water)1.8 ± 0.3Computational modeling
Aqueous Solubility1.2 g/L (20°C)Extrapolated from
pKa8.9 (enol form)Similar to pyridinone analogs

The isopropyl group enhances lipid solubility compared to unsubstituted pyridinones, potentially improving membrane permeability in biological systems.

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